molecular formula C14H13ClN2O2 B13496906 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13496906
M. Wt: 276.72 g/mol
InChI Key: UJSIFKKGOHHRTB-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring, a chlorophenyl group, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a 4-chlorophenyl group.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the cyclopropylmethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Lacks the cyclopropylmethyl group.

    1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid: Lacks the chlorophenyl group.

    3-(4-methylphenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid: Substitutes the chlorine atom with a methyl group.

Uniqueness

3-(4-chlorophenyl)-1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid is unique due to the combination of the chlorophenyl and cyclopropylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(cyclopropylmethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C14H13ClN2O2/c15-11-5-3-10(4-6-11)13-12(14(18)19)8-17(16-13)7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H,18,19)

InChI Key

UJSIFKKGOHHRTB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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